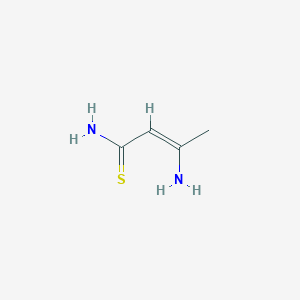![molecular formula C12H21NO5 B6149758 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid CAS No. 2137193-19-0](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of amino acids with a tert-butoxycarbonyl (BOC) protecting group . The BOC group is commonly used in organic synthesis to protect amines . The compound’s IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2S)-oxolan-2-yl]propanoic acid .
Synthesis Analysis
The synthesis of such compounds typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The BOC group can be added to amines under aqueous conditions . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a BOC-protected amino group, a carboxylic acid group, and an oxolane (tetrahydrofuran) ring . The molecular weight of a similar compound, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, is reported to be 204.224 Da .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific conditions, such as temperature and pressure.Safety and Hazards
The compound is likely to have some hazards associated with it. For example, a similar compound, 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indazol-3-yl)propanoic acid, has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The use of BOC-protected amino acids in the synthesis of peptides and proteins is a well-established field. Future research may focus on developing more efficient methods for adding and removing the BOC group, or on using BOC-protected amino acids in the synthesis of new compounds with potential biological activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid' involves the protection of the amine group, followed by the formation of the oxolane ring and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2-bromo-3-hydroxypropanoic acid", "sodium hydride", "tetrahydrofuran", "acetic acid", "triethylamine", "di-tert-butyl dicarbonate", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran", "Reaction of the protected amine with 2-bromo-3-hydroxypropanoic acid in the presence of sodium hydride and tetrahydrofuran to form the corresponding ester", "Formation of the oxolane ring by treatment of the ester with acetic acid and heating", "Deprotection of the amine group by treatment with sodium bicarbonate and water to yield the final product" ] } | |
Número CAS |
2137193-19-0 |
Fórmula molecular |
C12H21NO5 |
Peso molecular |
259.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



